molecular formula C11H15ClO2 B1679775 Phenaglycodol CAS No. 79-93-6

Phenaglycodol

Cat. No.: B1679775
CAS No.: 79-93-6
M. Wt: 214.69 g/mol
InChI Key: HTYIXCKSEQQCJO-UHFFFAOYSA-N
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Description

Phenaglycodol, known by its IUPAC name 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is a tranquilizer or sedative with anxiolytic and anticonvulsant properties. It is related pharmacologically to meprobamate, though it is not a carbamate . This compound is used to treat various nervous conditions and tensions, including anxiety and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenaglycodol can be synthesized through a mixed Pinacol coupling reaction between 4-chloroacetophenone and acetone with magnesium activated with a small amount of trimethylsilyl chloride, yielding a 40% yield of this compound . Another method involves the reaction of p-chloroacetophenone and sodium cyanide to give the corresponding cyanohydrin, which is then hydrated in acid to the corresponding amide. The amide is further hydrolyzed to p-chloroatrolactic acid, esterified to ethyl p-chloroatrolactate, and finally, nucleophilic addition of methylmagnesium iodide to the ester gives this compound crystals .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The use of magnesium and trimethylsilyl chloride in the Pinacol coupling reaction is particularly favored for its efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Phenaglycodol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Phenaglycodol has various scientific research applications, including:

Mechanism of Action

Phenaglycodol exerts its effects by modulating the activity of neurotransmitters in the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a calming effect on the nervous system, reducing anxiety and preventing convulsions .

Comparison with Similar Compounds

Phenaglycodol is unique in its structure and pharmacological properties compared to other similar compounds. Some similar compounds include:

    Meprobamate: A carbamate derivative with similar anxiolytic and sedative properties but different chemical structure.

    Phenobarbital: A barbiturate with anticonvulsant properties but a different mechanism of action.

    Diazepam: A benzodiazepine with anxiolytic and sedative effects but a different chemical structure and mechanism of action.

This compound stands out due to its specific chemical structure and its non-carbamate nature, making it distinct from meprobamate and other related compounds .

Properties

CAS No.

79-93-6

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methylbutane-2,3-diol

InChI

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3

InChI Key

HTYIXCKSEQQCJO-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O

Canonical SMILES

CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O

Appearance

Solid powder

79-93-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenaglycodol;  Acalmid;  Atadiol;  Felixin;  Puasital;  Sedapsin;  Sinforil;  NSC 169451;  NSC-169451;  NSC169451

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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